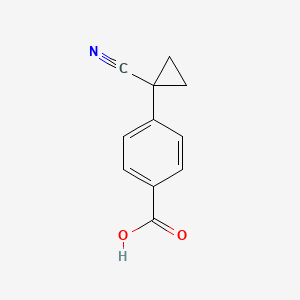

4-(1-Cyanocyclopropyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-cyanocyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSAWENOVYZOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915020-91-6 | |

| Record name | 4-(1-cyanocyclopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1-Cyanocyclopropyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-(1-cyanocyclopropyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The guide details a multi-step synthesis commencing from readily available starting materials, including in-depth experimental protocols for each transformation. Furthermore, a thorough characterization of the final compound using modern analytical techniques is presented, with predicted spectroscopic data to aid in the identification and quality control of the synthesized molecule. The causality behind experimental choices and the inclusion of self-validating protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Cyanocyclopropyl Moiety

The cyclopropane ring, despite its inherent strain, is a recurring motif in numerous biologically active molecules and natural products. Its rigid, three-dimensional structure can impart unique conformational constraints on a molecule, often leading to enhanced binding affinity and selectivity for biological targets. When substituted with a cyano group, the cyclopropane ring's electronic properties are further modulated, making 1-cyanocyclopropyl derivatives particularly interesting scaffolds in drug discovery. This compound, in particular, combines this functionalized cyclopropane with a benzoic acid moiety, a common pharmacophore that can participate in hydrogen bonding and salt formation, crucial for drug-receptor interactions and pharmacokinetic properties. The synthesis of this specific molecule, therefore, is of significant interest to researchers in the pharmaceutical and chemical industries.

Retrosynthetic Analysis and Proposed Synthetic Route

A logical retrosynthetic analysis of this compound suggests a disconnection at the ester linkage and the cyclopropane ring. This leads to a plausible forward synthesis starting from a commercially available substituted benzoic acid. The proposed synthetic route, outlined below, is designed to be efficient and scalable, utilizing well-established chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Esterification of 4-Bromobenzoic Acid to Methyl 4-bromobenzoate

Rationale: The initial esterification of the carboxylic acid is a protective measure to prevent its interference with the subsequent organometallic coupling reaction. The use of methanol with a catalytic amount of sulfuric acid is a classic and cost-effective method for this transformation.

Protocol:

-

To a solution of 4-bromobenzoic acid (1.0 eq.) in methanol (5 mL per gram of acid), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-bromobenzoate as a white solid.

Step 2: Stille Coupling of Methyl 4-bromobenzoate to Methyl 4-vinylbenzoate

Rationale: The Stille coupling is a reliable and versatile cross-coupling reaction for the formation of carbon-carbon bonds. The use of a palladium catalyst and vinyltributyltin provides an efficient means to introduce the vinyl group at the para position of the benzoate.

Protocol:

-

To a solution of methyl 4-bromobenzoate (1.0 eq.) in anhydrous toluene, add vinyltributyltin (1.2 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.

-

Stir the mixture vigorously for 1 hour, then filter through a pad of celite.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4-vinylbenzoate. A procedure for the synthesis of methyl 4-vinylbenzoate from 4-vinylbenzoic acid has been reported[1].

Step 3: Cyclopropanation of Methyl 4-vinylbenzoate to Methyl 4-(1-cyanocyclopropyl)benzoate

Rationale: This key step involves the formation of the cyanocyclopropane ring. The proposed method is a Michael addition-initiated ring closure. The electron-withdrawing nature of the benzoate group activates the vinyl group for nucleophilic attack by the carbanion of bromoacetonitrile, which is generated in situ by a strong base. The subsequent intramolecular cyclization yields the desired product.

Caption: Proposed mechanism for the cyclopropanation step.

Protocol:

-

To a suspension of sodium hydride (2.5 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add a solution of methyl 4-vinylbenzoate (1.0 eq.) and bromoacetonitrile (1.2 eq.) in DMF dropwise at 0 °C under an argon atmosphere.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain methyl 4-(1-cyanocyclopropyl)benzoate.

Step 4: Hydrolysis of Methyl 4-(1-cyanocyclopropyl)benzoate to this compound

Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. Basic hydrolysis using lithium hydroxide is a mild and effective method that minimizes potential side reactions.

Protocol:

-

To a solution of methyl 4-(1-cyanocyclopropyl)benzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide monohydrate (2.0 eq.).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion of the hydrolysis, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. The acidification of benzoate salts to precipitate the corresponding benzoic acid is a standard procedure[2].

Characterization of this compound

A comprehensive characterization of the final product is essential to confirm its identity and purity. The following table summarizes the predicted spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | * ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). The chemical shift of the carboxylic acid proton in benzoic acid derivatives is typically in this range[3]. |

-

~7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

~7.4-7.6 ppm (d, 2H): Aromatic protons meta to the carboxylic acid group.

-

~1.6-1.8 ppm (m, 2H): Cyclopropyl protons.

-

~1.3-1.5 ppm (m, 2H): Cyclopropyl protons. | | ¹³C NMR | * ~170-175 ppm: Carboxylic acid carbon (-COOH). The carbonyl carbon of benzoic acid is observed in this region[4][5].

-

~140-145 ppm: Quaternary aromatic carbon attached to the cyclopropyl group.

-

~130-135 ppm: Aromatic CH carbons ortho to the carboxylic acid.

-

~128-130 ppm: Aromatic CH carbons meta to the carboxylic acid.

-

~120-125 ppm: Cyano group carbon (-CN).

-

~20-25 ppm: Cyclopropyl CH₂ carbons.

-

~15-20 ppm: Quaternary cyclopropyl carbon. | | IR (Infrared Spectroscopy) | * ~2240-2260 cm⁻¹: C≡N stretching vibration.

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1600, 1450 cm⁻¹: C=C stretching of the aromatic ring. | | Mass Spectrometry (MS) | * Expected [M-H]⁻: ~186.0555 (for C₁₁H₈NO₂). The loss of carbon dioxide is a characteristic fragmentation pattern for deprotonated benzoic acids in mass spectrometry[6]. |

Conclusion

This technical guide has outlined a detailed and logical synthetic route for the preparation of this compound. By providing step-by-step protocols and the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in organic synthesis and drug development. The comprehensive characterization data, although predicted, offers a solid framework for the analysis and quality control of the synthesized compound. The presented synthesis is adaptable and can likely be optimized for larger-scale production, facilitating further exploration of this and related cyanocyclopropyl-containing molecules in various scientific disciplines.

References

- (No author found) (2024). Synthesis of Aryl Fluorocyclopropanes from Aryl Fluorodiazirines and Alkenes in Continuous Flow. Request PDF.

- (No author found) (2024). Synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow.

- (No author found) (n.d.).

- (No author found) (n.d.). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Chemistry Portal.

- (No author found) (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Chlorosulfonyl)benzoic acid. Benchchem.

- (No author found) (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed.

- (No author found) (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.

- (No author found) (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.

- Stewart, S. M. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube.

Sources

- 1. rsc.org [rsc.org]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Cyanocyclopropyl)benzoic acid

Introduction

4-(1-Cyanocyclopropyl)benzoic acid is a bespoke chemical entity characterized by a unique structural amalgamation of a benzoic acid moiety, a strained cyclopropyl ring, and a polar nitrile group. This trifunctional arrangement makes it a valuable and versatile building block in modern medicinal chemistry. Its rigid cyclopropyl scaffold allows for precise spatial orientation of substituents, a critical factor in designing molecules with high affinity and selectivity for biological targets. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. A thorough understanding of these properties is paramount as they fundamentally govern a molecule's behavior, from reaction kinetics in synthesis to its absorption, distribution, metabolism, and excretion (ADME) profile in a physiological setting[1][2][3][4]. This document outlines both computed data and validated experimental protocols for the empirical determination of these key characteristics.

Chemical Identity and Structure

Accurate identification is the foundational step in any chemical analysis. The key identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 915020-91-6 | ChemScene[5] |

| Molecular Formula | C₁₁H₉NO₂ | ChemScene[5] |

| Molecular Weight | 187.19 g/mol | ChemScene[5] |

| SMILES | O=C(O)C1=CC=C(C2(C#N)CC2)C=C1 | ChemScene[5] |

| IUPAC Name | This compound | N/A |

The molecule's structure integrates three key functional groups, each contributing distinct chemical properties.

Core Physicochemical Properties

The interplay of a compound's physical and chemical properties dictates its suitability for pharmaceutical development. While experimental data for this specific molecule is not widely published, we can infer expected properties from analogs and provide robust protocols for their determination.

| Property | Value / Predicted Range | Significance in Drug Development |

| Melting Point (°C) | Not available. Expected to be a high-melting solid. | A sharp melting point is an indicator of purity[6]. High thermal stability is crucial for processing and storage. |

| pKa | Not available. Predicted range: 3.5 - 4.5. | Governs the degree of ionization at physiological pH (~7.4), which critically impacts solubility, permeability, and receptor binding[7]. |

| LogP (o/w) | 1.94 (Calculated) | Measures lipophilicity, a key predictor of membrane permeability and absorption. A LogP around 2 is often targeted for CNS drugs[8]. |

| Aqueous Solubility | Not available. Likely low in neutral water. | Essential for absorption and formulation. Insufficient solubility is a major cause of failure in drug development. |

| TPSA | 61.09 Ų (Calculated) | The Topological Polar Surface Area is related to hydrogen bonding potential and influences membrane permeability. |

Melting Point

Causality & Rationale: The melting point is a sensitive measure of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting range. For a drug substance, a consistent and sharp melting point is a critical quality attribute. Given the aromatic ring and polar functional groups, which allow for strong intermolecular forces (hydrogen bonding and dipole-dipole interactions), this compound is expected to be a solid with a relatively high melting point, similar to its analog 4-Cyanobenzoic acid (m.p. 219-221 °C).

Experimental Protocol: Capillary Melting Point Determination [9][10]

-

Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, hard surface and crush it into a fine powder.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (1-2 mm in height) enters the tube. Tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat rapidly to about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2 °C).

Acidity Constant (pKa)

Causality & Rationale: The carboxylic acid group is the primary acidic center. Its pKa value determines the ratio of the ionized (carboxylate) to non-ionized (carboxylic acid) form at a given pH. This ratio profoundly affects solubility (the ionized form is generally more water-soluble) and membrane permeability (the neutral form is more lipophilic and permeable). Potentiometric titration is the gold-standard method for pKa determination, as it directly measures the change in pH upon addition of a titrant[7][11][12].

Experimental Protocol: Potentiometric Titration [7][11]

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to create a solution of known concentration (e.g., 1-5 mM). The co-solvent is necessary if aqueous solubility is low.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a micro-stir bar. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH) to the sample solution.

-

Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, use the first derivative of the titration curve to precisely locate the equivalence point.

Spectroscopic and Analytical Characterization

A suite of spectroscopic techniques is required for unambiguous structural confirmation and purity assessment. The following section details the expected spectral features and the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming atomic connectivity and stereochemistry. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms.

-

Predicted ¹H NMR Signals:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons: Two doublets in the aromatic region (~7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet will integrate to 2H.

-

Cyclopropyl Protons (-CH₂-): Two multiplets or complex signals in the aliphatic region (~1.0-2.0 ppm). These protons are diastereotopic and will show complex splitting patterns, integrating to 4H in total.

-

-

Predicted ¹³C NMR Signals:

-

Carbonyl Carbon (-COOH): A signal in the range of ~165-175 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (~125-145 ppm). Two will be quaternary (the one attached to the carboxyl group and the one attached to the cyclopropyl group).

-

Nitrile Carbon (-C≡N): A signal around ~115-125 ppm.

-

Cyclopropyl Carbons: Two signals for the -CH₂- carbons and one quaternary carbon signal (C-CN), all in the upfield region (~15-35 ppm).

-

Experimental Protocol: ¹H and ¹³C NMR Acquisition [13][14][15]

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity[14].

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required. A typical acquisition may take several minutes to hours, depending on the sample concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent tool for quickly confirming the presence of the key carboxylic acid and nitrile moieties. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation[16][17][18].

-

Predicted Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong band from ~3300 cm⁻¹ to ~2500 cm⁻¹.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp peak around 1700-1680 cm⁻¹, characteristic of an aromatic carboxylic acid.

-

C=C Stretch (Aromatic): Medium-intensity peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A strong peak in the 1320-1210 cm⁻¹ region.

-

Experimental Protocol: ATR-FT-IR Spectroscopy [19][20]

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) interference.

-

Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Relevance in Drug Discovery and Development

The physicochemical properties of this compound are not merely academic data points; they are critical predictors of its behavior as a drug candidate or intermediate[2][3].

-

ADME Profile: The calculated LogP of ~1.9 suggests a good balance between hydrophilicity and lipophilicity, which is favorable for oral absorption and distribution[8][21]. The pKa will dictate its charge state in different body compartments, affecting its ability to cross membranes and its potential for off-target ionic interactions.

-

Medicinal Chemistry Scaffolding: Benzoic acid derivatives are privileged structures in drug discovery, appearing in numerous approved drugs[22][23][24]. This specific molecule has been utilized as a key intermediate in the synthesis of potent and selective prostaglandin E2 subtype 4 (EP4) receptor antagonists, which have therapeutic potential in pain and inflammation[25]. The rigid cyclopropyl-nitrile portion can serve as a unique pharmacophore that can be tailored to fit precisely into a target's binding pocket, while the benzoic acid provides a handle for salt formation to improve solubility and bioavailability.

Conclusion

This compound is a compound of significant interest to the pharmaceutical sciences. Its structural features suggest a profile of high thermal stability, moderate acidity, and balanced lipophilicity. While a complete experimental dataset is not yet publicly available, this guide provides the theoretical framework and validated experimental protocols necessary for its comprehensive characterization. By systematically determining the properties outlined herein—from melting point and pKa to detailed spectroscopic fingerprints—researchers can confidently utilize this molecule in the rational design and development of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-(1-Aminocyclopropyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopropylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Odanacatib. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Cyanobenzoic acid. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Yilmaz, I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Vedantu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Vilar, S., et al. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Medicinal Chemistry. Retrieved from [Link]

-

Nikolova, S., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules. Retrieved from [Link]

-

Li, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Cytisine basicity, solvation, logP, and logD theoretical determination as tool for bioavailability prediction. Retrieved from [Link]

-

University of Toronto. (2018). Chapter 5: Acquiring 1H and 13C Spectra. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

-

British Journal of Pharmacology. (2023). Improved PIEZO1 agonism through 4-benzoic acid modification of Yoda1. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Molecules. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Academia.edu. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

ChemMedChem. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Frontiers in Pharmacology. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents.... Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved from [Link]

-

ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894).... Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-((((5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)-3-chloro-, monopotassium salt. Retrieved from [Link]

-

NMR in Biomedicine. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

-

Journal of Biological Innovations. (2023). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. jbino.com [jbino.com]

- 5. chemscene.com [chemscene.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. acdlabs.com [acdlabs.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. books.rsc.org [books.rsc.org]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. mt.com [mt.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. agilent.com [agilent.com]

- 19. utsc.utoronto.ca [utsc.utoronto.ca]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. preprints.org [preprints.org]

- 23. Improved PIEZO1 agonism through 4-benzoic acid modification of Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) for 4-(1-Cyanocyclopropyl)benzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1-Cyanocyclopropyl)benzoic acid

Introduction: The Analytical Imperative for Novel Carboxylic Acids

This compound is a structurally unique molecule featuring a para-substituted aromatic ring appended with both a carboxylic acid and a strained cyanocyclopropyl moiety. Its molecular formula is C₁₁H₉NO₂ and it has a molecular weight of approximately 187.19 g/mol [1]. Compounds bearing these motifs are of significant interest in medicinal chemistry and materials science, often serving as key building blocks or pharmacophores[2][3][4]. The rigid, three-dimensional nature of the cyclopropyl ring combined with the electronic properties of the nitrile and carboxylic acid groups imparts specific conformational constraints and chemical reactivity.

For researchers in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Predicted Spectroscopic Features

Before delving into the specific data, a preliminary analysis of the molecule's structure allows us to predict the key features we expect to observe in each spectrum. This predictive approach is a cornerstone of robust analytical science.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals corresponding to the aromatic, cyclopropyl, and carboxylic acid protons and carbons. All chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard[5].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct sets of signals. Due to the para-substitution on the benzene ring, the aromatic protons will appear as a classic AA'BB' system, which often simplifies to two distinct doublets if the coupling constants are favorable. The cyclopropyl protons are diastereotopic and will likely present as two multiplets.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| Carboxylic Acid | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | -COOH | The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its position is highly dependent on concentration and solvent. |

| Aromatic (Ha) | ~8.0 - 8.2 | Doublet (d) | 2H | Ar-H ortho to COOH | These protons are deshielded by the electron-withdrawing effect of the adjacent carboxylic acid group. |

| Aromatic (Hb) | ~7.5 - 7.7 | Doublet (d) | 2H | Ar-H ortho to Cyclopropyl | These protons are slightly upfield relative to Ha, influenced by the cyclopropyl substituent. |

| Cyclopropyl | ~1.6 - 1.8 | Multiplet (m) | 2H | -CH₂- | The four protons on the cyclopropyl ring are chemically non-equivalent. They are expected to appear as complex multiplets due to geminal and cis/trans vicinal coupling. |

| Cyclopropyl | ~1.3 - 1.5 | Multiplet (m) | 2H | -CH₂- | The second pair of diastereotopic cyclopropyl protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals, reflecting the molecule's symmetry. The chemical shifts are highly predictable based on the electronic environment of each carbon atom. For reference, the carboxyl carbon in benzoic acid appears around 172.6 ppm, and the aromatic carbons range from ~128 to 134 ppm[6][7][8].

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

| Carbonyl | ~170 - 175 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded by the two adjacent oxygen atoms. |

| Aromatic Quaternary | ~145 - 150 | C-Cyclopropyl | This carbon is attached to the cyclopropyl group and is deshielded relative to the other aromatic carbons. |

| Aromatic Quaternary | ~128 - 132 | C-COOH | The carbon bearing the carboxylic acid group. |

| Aromatic CH | ~130 - 133 | CH (ortho to COOH) | Aromatic methine carbons deshielded by the carboxylic acid. |

| Aromatic CH | ~126 - 129 | CH (ortho to Cyclopropyl) | Aromatic methine carbons slightly shielded relative to their counterparts. |

| Nitrile | ~118 - 122 | C≡N | The cyano carbon typically appears in this region. For comparison, the nitrile carbon in 4-cyanobenzoic acid is found in this range[9]. |

| Cyclopropyl Quaternary | ~25 - 30 | C-CN | The sp³ quaternary carbon of the cyclopropyl ring, attached to the nitrile and the aromatic ring. |

| Cyclopropyl CH₂ | ~15 - 20 | -CH₂- | The two equivalent methylene carbons of the cyclopropyl ring are highly shielded due to their sp³ hybridization and ring strain. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid, nitrile, and aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Expert Insights |

| 2500 - 3300 | Broad, Strong | O-H stretch | Carboxylic Acid | This is a hallmark of a hydrogen-bonded carboxylic acid dimer, appearing as a very broad absorption band[10][11]. |

| 2230 - 2250 | Medium, Sharp | C≡N stretch | Nitrile | The nitrile stretch is typically a sharp and easily identifiable peak in this region. The IR spectrum of 4-cyanobenzoic acid shows this peak around 2240 cm⁻¹[12]. |

| 1680 - 1710 | Strong, Sharp | C=O stretch | Carboxylic Acid | The carbonyl stretch of an aromatic carboxylic acid is very strong and appears in this range[13]. |

| ~1600, ~1450 | Medium | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |

| 1210 - 1320 | Strong | C-O stretch | Carboxylic Acid | This band, often coupled with O-H bending, is another key indicator of the carboxylic acid group. |

| ~850 | Strong | C-H out-of-plane bend | Aromatic Ring | A strong band in this region is highly characteristic of 1,4-disubstitution (para) on a benzene ring[12]. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the molecular ion.

Expected Molecular Ion:

-

ESI-Negative Mode ([M-H]⁻): m/z 186.06

-

ESI-Positive Mode ([M+H]⁺): m/z 188.07

Fragmentation Analysis (Tandem MS/MS):

The fragmentation of the deprotonated molecule ([M-H]⁻ at m/z 186) would likely proceed via characteristic pathways for benzoic acids.

Caption: Proposed primary fragmentation pathways in ESI-negative mode.

-

Loss of Carbon Dioxide: The most prominent fragmentation for deprotonated benzoic acids is the loss of CO₂ (44 Da) to form a phenyl anion derivative[14]. This would result in a fragment at m/z 142.07 .

-

Loss of Hydrogen Cyanide: Fragmentation could also involve the loss of HCN (27 Da) from the cyanocyclopropyl moiety, leading to a fragment at m/z 159.05 .

Experimental Protocols: A Scientist's Approach

Acquiring high-quality spectroscopic data requires meticulous experimental design. The following protocols are presented as a self-validating workflow.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for comprehensive spectroscopic characterization.

1. NMR Sample Preparation and Acquisition (¹H and ¹³C)

-

Step 1: Solvent Selection. Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is an excellent choice as it solubilizes both the polar carboxylic acid and the nonpolar aromatic ring, and its residual proton peak (~2.50 ppm) does not obscure key analyte signals[15].

-

Step 2: Sample Preparation. Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. The carboxylic acid proton will be observable in DMSO-d₆.

-

Step 3: Instrument Setup. The experiments should be run on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion[5].

-

Step 4: Acquisition. Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum. For enhanced structural confirmation, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively link proton and carbon signals.

2. IR Sample Preparation and Acquisition (FTIR-ATR)

-

Step 1: Instrument Background. Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Step 2: Sample Application. Place a small, solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact. The key advantage of ATR is that it requires minimal sample preparation.

-

Step 3: Data Collection. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

3. Mass Spectrometry Sample Preparation and Acquisition (LC-MS)

-

Step 1: Sample Preparation. Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonia for negative mode).

-

Step 2: Method Development. Use a standard C18 reverse-phase column. The analyte can be introduced into the mass spectrometer via direct infusion or through a short liquid chromatography (LC) gradient to separate it from any potential impurities.

-

Step 3: Ionization and Analysis. Utilize Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like this. Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to generate a fragmentation pattern for structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique and essential piece of the structural puzzle. By predicting the expected spectral features based on established chemical principles and data from analogous structures, researchers can confidently approach the characterization of this and other novel chemical entities, ensuring the scientific integrity of their work.

References

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID. Available from: [Link]

-

SciELO. Article. Available from: [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available from: [Link]

-

PubChem. 4-(1-Aminocyclopropyl)benzoic acid. Available from: [Link]

-

ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of... Available from: [Link]

-

PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

-

National Institute of Standards and Technology. Benzoic acid - the NIST WebBook. Available from: [Link]

-

PubChem. 4-(1-Amino-1-carboxypropyl)benzoic acid. Available from: [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

-

PubChem. 4-Cyanobenzoic acid. Available from: [Link]

-

PubMed Central. 4-(Cyclopropanecarboxamido)benzoic acid. Available from: [Link]

-

National Institute of Standards and Technology. Benzoic acid, 4-hydroxy-. Available from: [Link]

-

PubMed. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Available from: [Link]

-

SpectraBase. 4-Cyanobenzoic acid, 2,2-dimethylpropyl ester - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

SpectraBase. 4-Cyanobenzoic acid, 2,2-dimethylpropyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-(Cyclopropanecarboxamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Benzoic acid [webbook.nist.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. researchgate.net [researchgate.net]

- 14. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

The Cyanocyclopropyl Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Discovery and Synthetic Routes of Novel Cyanocyclopropyl Compounds

Abstract

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2][3] Its unique conformational properties and ability to act as a bioisostere for various functional groups have cemented its place in the design of novel therapeutics. When appended with a cyano group, the resulting cyanocyclopropyl scaffold offers a powerful combination of structural rigidity, metabolic stability, and a reactive handle for covalent modification, making it particularly attractive for the development of targeted inhibitors. This guide provides a comprehensive overview of the discovery and synthetic strategies for accessing novel cyanocyclopropyl compounds, with a focus on their application in drug development, particularly as cysteine protease inhibitors.

Introduction: The Rise of the Cyanocyclopropyl Group in Medicinal Chemistry

The incorporation of small, strained rings into drug candidates is a well-established strategy to enhance potency, selectivity, and pharmacokinetic properties.[1][3] The cyclopropyl group, in particular, offers a unique three-dimensional structure that can orient substituents in a precise manner, leading to improved interactions with biological targets. The addition of a nitrile (cyano) group to this scaffold introduces a key pharmacophoric element. The cyano group is a versatile functional group in drug design; it can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or, most notably, as a "warhead" for covalent inhibition of enzymes, particularly cysteine proteases.[4][5]

The cyanocyclopropyl moiety, therefore, represents a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of biological target. This guide will delve into the synthetic methodologies developed to construct this valuable motif and explore its successful application in the discovery of novel drug candidates.

Synthetic Strategies for Accessing Cyanocyclopropyl Compounds

The construction of the cyanocyclopropyl core presents unique synthetic challenges due to the inherent strain of the three-membered ring and the need for stereocontrol. A variety of methods have been developed, ranging from classical cyclopropanation reactions to modern transition-metal-catalyzed and photoredox-mediated approaches.

Synthesis of Key Precursors: 1-Cyanocyclopropanecarboxylic Acid

A central building block for many cyanocyclopropyl-containing molecules is 1-cyanocyclopropanecarboxylic acid.[1][6][7] This intermediate provides a handle for further elaboration, such as amide bond formation. One common approach involves the hydrolysis of a dinitrile or the carboxylation of a cyanocyclopropyl anion.

A classical and effective method for the synthesis of cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide.[8][9] While not directly yielding the cyano-substituted analog, this highlights the general stability of the cyclopropane ring to hydrolytic conditions. A more direct route to 1-cyanocyclopropanecarboxylic acid involves the use of phase-transfer catalysis to effect the one-pot conversion of ethyl cyanoacetate with 1,2-dibromoethane.[8]

A particularly efficient transformation involves the conversion of 1-cyano-1-trimethylsilylcyclopropanes to 1-cyanocyclopropane-1-carboxylic acids in the presence of a fluoride ion source under a carbon dioxide atmosphere.[1] This method provides a direct route to this key building block.

Experimental Protocol: Hydrolysis of Cyclopropyl Cyanide to Cyclopropanecarboxylic Acid [8]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine cyclopropyl cyanide and a concentrated solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The hydrolysis of the nitrile is completed by the gradual addition of water over a period of approximately 2 hours.

-

Workup: After the reaction is complete (indicated by the disappearance of the oily layer), cool the solution in an ice bath and acidify with concentrated sulfuric acid.

-

Extraction: The resulting mixture is extracted with a suitable organic solvent, such as ether.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude acid is then purified by distillation under reduced pressure to yield pure cyclopropanecarboxylic acid.

Palladium-Catalyzed Cyanoesterification of Cyclopropenes

A modern and highly efficient method for the synthesis of polysubstituted cyclopropanecarbonitriles involves the palladium-catalyzed direct cyanoesterification of cyclopropenes.[3][10][11] This reaction is atom-economical and proceeds with high diastereoselectivity, offering a powerful tool for the construction of complex cyanocyclopropyl scaffolds.

The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a suitable ligand, like Xantphos. Ethyl cyanoformate serves as a bifunctional reagent, providing both the cyano and the ester functionalities. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the cyclopropene substrate.[10][11]

// Nodes Cyclopropene [label="Cyclopropene Substrate"]; EtO2CCN [label="Ethyl Cyanoformate"]; Pd_catalyst [label="Pd₂(dba)₃ / Xantphos", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Palladacyclobutane\nIntermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Polysubstituted\nCyclopropanecarbonitrile", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cyclopropene -> Intermediate; EtO2CCN -> Intermediate; Pd_catalyst -> Intermediate [style=dashed, arrowhead=none]; Intermediate -> Product [label="Reductive\nElimination"]; } caption [label="Palladium-Catalyzed Cyanoesterification Workflow", fontsize=10];

Experimental Protocol: Palladium-Catalyzed Cyanoesterification of Cyclopropenes [10][11]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.

-

Reaction Setup: To an oven-dried Schlenk tube, add the cyclopropene substrate, Pd₂(dba)₃, and Xantphos. The tube is then evacuated and backfilled with argon.

-

Reagent Addition: Anhydrous 1,2-dichloroethane (DCE) and ethyl cyanoformate are added via syringe.

-

Reaction: The reaction mixture is stirred at 100 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to afford the desired polysubstituted cyclopropanecarbonitrile.

Diastereoselective and Asymmetric Approaches

The stereochemical configuration of the cyanocyclopropyl moiety is often crucial for its biological activity. Consequently, the development of diastereoselective and enantioselective synthetic methods is of paramount importance.

Diastereoselective Synthesis: A notable protocol for the diastereoselective cyclopropanation of unactivated alkenes with acidic carbon pronucleophiles has been reported.[1][4] This method is scalable and has been applied to the synthesis of medicinally relevant molecules. The strategy utilizes dicationic adducts derived from the electrolysis of thianthrene in the presence of alkene substrates. These dielectrophiles then undergo cyclopropanation with methylene pronucleophiles.[1]

Asymmetric Synthesis: The asymmetric synthesis of chiral cyclopropanes can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. A novel approach combines a chiral auxiliary with a substrate-directable reaction in a three-step sequence of aldol-cyclopropanation-retro-aldol reactions to produce enantiopure cyclopropane carboxaldehydes.[12][13] Furthermore, chiral-at-metal rhodium(III) complexes have been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity.[14]

Applications of Cyanocyclopropyl Compounds in Drug Discovery

The unique structural and electronic properties of the cyanocyclopropyl moiety have made it a valuable component in the design of various therapeutic agents.

Cysteine Protease Inhibitors

A major application of cyanocyclopropyl compounds is in the development of inhibitors for cysteine proteases, a class of enzymes implicated in a range of diseases, including osteoporosis, arthritis, and cancer.[4][5] The nitrile group in these compounds acts as an electrophilic "warhead" that can form a reversible covalent bond with the active site cysteine residue of the protease.[5]

Cathepsin K Inhibitors: Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key target for the treatment of osteoporosis.[5] Several potent and selective cathepsin K inhibitors incorporating the cyanocyclopropyl motif have been developed. A prominent example is AZD4996 , a highly potent and selective cathepsin K inhibitor that was advanced to clinical trials for the treatment of osteoarthritis.[12][14][15] The cyanocyclopropyl group in AZD4996 is crucial for its inhibitory activity.

| Compound | Target | IC₅₀ (nM) | Therapeutic Area |

| AZD4996 | Cathepsin K | 0.6 | Osteoarthritis |

| Compound 36 | Cathepsin C | 437 | Anti-inflammatory |

| Compound 7h | PIM-1 Kinase | 281 | Anticancer |

| Compound 8f | PIM-1 Kinase | 580 | Anticancer |

Table 1: Examples of Biologically Active Cyanocyclopropyl-Containing Compounds.

Cathepsin C Inhibitors: Cathepsin C is another cysteine protease involved in inflammatory processes. Novel cyanocyclopropyl-containing compounds have been designed as inhibitors of cathepsin C, showing promise for the development of new anti-inflammatory agents. For instance, compound 36 exhibited strong Cathepsin C inhibitory activity with an IC₅₀ of 437 nM.[16]

Anticancer and Antiviral Agents

The cyanocyclopropyl scaffold has also been explored for its potential in developing anticancer and antiviral drugs.

Anticancer Activity: Certain cyanopyridine derivatives have shown promise as anticancer agents by inhibiting PIM-1 kinase, a proto-oncogene involved in cell proliferation and survival.[17] For example, compounds 7h and 8f exhibited potent PIM-1 kinase inhibitory activity with IC₅₀ values of 0.281 and 0.58 μM, respectively, and displayed significant cytotoxicity against breast cancer cell lines.[17] Additionally, a 7-cyclopropylacetylene substituted C-nucleoside analog, 11c , demonstrated potent cytotoxic activity against a panel of human cancer cell lines with IC₅₀ values in the nanomolar range.[18]

Antiviral Activity: Novel cyclopropyl nucleosides have been synthesized and evaluated for their antiviral activity.[6][19][20] While the specific contribution of the cyano group in these instances is not always the primary focus, the rigid cyclopropyl scaffold plays a key role in positioning the nucleobase for interaction with viral enzymes.

Future Perspectives and Conclusion

The cyanocyclopropyl moiety has firmly established itself as a valuable structural motif in modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and the reactive potential of the cyano group offers medicinal chemists a powerful tool for designing potent and selective therapeutic agents.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider diversity of substituted cyanocyclopropyl compounds. The exploration of novel applications beyond cysteine protease inhibition, such as in the development of kinase inhibitors and antiviral agents, is also a promising avenue. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the rational design and synthesis of novel cyanocyclopropyl-containing compounds will undoubtedly play a significant role in the development of the next generation of medicines.

References

- Wu, W. (2018). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 16(35), 6453-6473.

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

- Li, C., Yu, R., Cai, S.-Z., & Fang, X. (2023). Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes. Organic Letters, 25(27), 5128–5133.

- Dossetter, A. G., et al. (2012). (1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996): A Potent and Highly Selective Cathepsin K Inhibitor for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 55(14), 6363-6374.

- Li, C., Yu, R., Cai, S.-Z., & Fang, X. (2023). Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes. Organic Letters, 25(27), 5128–5133.

- Schirmeister, T., et al. (2014). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. ACS Medicinal Chemistry Letters, 5(10), 1083–1087.

- Dossetter, A. G., et al. (2012). (1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996): A Potent and Highly Selective Cathepsin K Inhibitor for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 55(14), 6363-6374.

- Li, X., et al. (2024).

-

ResearchGate. (n.d.). Recent Advances in Synthesis of Cyclopropanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Terminal Alkenes. Retrieved from [Link]

- PubMed. (2023).

- ResearchGate. (n.d.). (1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3 -b)indole-2-carbonyl)cyclohexanecarboxamide (AZD4996): A Potent and Highly Selective Cathepsin K Inhibitor for the Treatment of Osteoarthritis. Retrieved from https://www.researchgate.

- Kwak, E. Y., et al. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of Pharmacal Research, 26(9), 679-85.

-

Figshare. (n.d.). (1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996): A Potent and Highly Selective Cathepsin K Inhibitor for the Treatment of Osteoarthritis. Retrieved from [Link]

- PubMed. (2001). Synthesis and Antiviral Activity of Novel Exomethylene Cyclopropyl Nucleosides. Nucleosides, Nucleotides & Nucleic Acids.

-

National Institutes of Health. (n.d.). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Retrieved from [Link]

-

MedChemica. (n.d.). (1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996): A Potent And Highly Selective Cathepsin K Inhibitor For The Treatment Of Osteoarthritis. Retrieved from [Link]

- PubMed. (2008). Design, synthesis, and evaluation of inhibitors of cathepsin L: Exploiting a unique thiocarbazate chemotype. Bioorganic & Medicinal Chemistry Letters.

-

Royal Society of Chemistry. (n.d.). Stereoselective Palladium-Catalyzed Carboetherification of Cyclopropenes via a Tethering Strategy. Retrieved from [Link]

- American Chemical Society. (2021). Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes. Journal of the American Chemical Society.

-

PubMed. (n.d.). Novel and potent cyclic cyanamide-based cathepsin K inhibitors. Retrieved from [Link]

- PubMed. (2012). Synthesis and Antiviral Activity of 6-deoxycyclopropavir, a New Prodrug of Cyclopropavir. Bioorganic & Medicinal Chemistry Letters.

- PubMed. (2021). Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L. Bioorganic & Medicinal Chemistry.

-

ResearchGate. (n.d.). Synthesis of potentially antiviral cyclopropyl nucleosides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides. Retrieved from [Link]

- PubMed. (2021). Synthesis of novel cyanine dyes as antitumor agents. Archiv der Pharmazie.

-

PubMed Central. (n.d.). Advances in the discovery of cathepsin K inhibitors on bone resorption. Retrieved from [Link]

Sources

- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the discovery and development of anticancer agents from marine cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemica.com [medchemica.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. figshare.com [figshare.com]

- 16. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Architectural Versatility of the 4-(1-Cyanocyclopropyl)benzoic Acid Scaffold: A Deep Dive into Its Mechanisms of Action in Biological Systems

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 4-(1-cyanocyclopropyl)benzoic acid moiety represents a cornerstone in contemporary medicinal chemistry. Its rigid, three-dimensional cyclopropyl ring, coupled with the electron-withdrawing nitrile and the versatile benzoic acid group, provides a unique conformational and electronic profile. This has rendered it a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity and specificity. This guide provides an in-depth technical exploration of the diverse mechanisms of action exhibited by derivatives of this remarkable scaffold, with a primary focus on its most prominent role in oncology, as well as emerging applications in inflammation and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Part 1: Aromatase Inhibition - The Archetypal Mechanism of Action

The most clinically significant and well-characterized mechanism of action for a this compound derivative is the inhibition of the aromatase enzyme. The archetypal drug embodying this mechanism is Letrozole , a potent and selective third-generation non-steroidal aromatase inhibitor.

Molecular Target: Aromatase (Cytochrome P450 19A1)

Aromatase is a crucial enzyme in the biosynthesis of estrogens.[1] It is a member of the cytochrome P450 superfamily and is responsible for the final and rate-limiting step in estrogen production: the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[1][2][3] This process, known as aromatization, is particularly important in postmenopausal women, where the primary source of estrogen shifts from the ovaries to peripheral tissues like adipose tissue, muscle, and the breast tissue itself.[3][4] In hormone receptor-positive breast cancers, estrogen acts as a potent mitogen, driving tumor growth and proliferation.[2][5] Therefore, inhibiting aromatase is a key therapeutic strategy to deprive these cancer cells of the estrogen they need to grow.[1][2][6]

Mechanism of Competitive Inhibition

Letrozole, which features the this compound core within a larger triazole-containing structure, functions as a highly potent and selective competitive inhibitor of aromatase.[7][8] The mechanism can be broken down as follows:

-

Binding to the Active Site: Letrozole binds reversibly to the active site of the aromatase enzyme.[7]

-

Heme Interaction: The triazole moiety of Letrozole interacts with the heme iron atom of the cytochrome P450 subunit of the aromatase enzyme.[7] This interaction is crucial for its inhibitory activity.

-

Competitive Blockade: By occupying the active site, Letrozole prevents the natural androgen substrates from binding, thereby blocking the aromatization process.[2][9]

This inhibition is highly specific for aromatase, with no significant impact on other steroidogenic pathways, meaning the production of corticosteroids, mineralocorticoids, and androgens from cholesterol remains unaffected.[7] The result is a profound and systemic reduction in estrogen levels.[1][7]

Downstream Cellular Effects of Aromatase Inhibition

The inhibition of aromatase by derivatives like Letrozole initiates a cascade of downstream effects, primarily impacting estrogen-responsive cells:

-

Estrogen Deprivation: The primary consequence is a dramatic decrease in circulating and intratumoral estrogen levels.[7] Letrozole can suppress plasma estrogen levels by 75-95% from baseline.[7]

-

Inhibition of Estrogen Receptor (ER) Signaling: In ER-positive breast cancer cells, estrogen binds to its receptor, leading to receptor dimerization, conformational changes, and translocation to the nucleus.[5] There, it binds to Estrogen Response Elements (EREs) on DNA, promoting the transcription of genes involved in cell proliferation and survival.[5] By depleting the ligand (estrogen), aromatase inhibitors effectively shut down this signaling pathway.

-

Cell Cycle Arrest and Apoptosis: The lack of estrogenic stimulation leads to a decrease in the expression of proliferation markers like Ki67.[7] This ultimately results in cell cycle arrest and can induce apoptosis (programmed cell death) in the hormone-dependent tumor cells.

-

Tumor Regression: The net effect is the inhibition of tumor growth and, in many cases, the regression of existing tumors.[8]

Caption: Signaling pathway of estrogen-dependent cell proliferation and its inhibition by Letrozole.

Experimental Validation of Aromatase Inhibition

A multi-tiered experimental approach is essential to characterize and validate the mechanism of action for novel aromatase inhibitors based on the this compound scaffold.

1. In Vitro Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on the aromatase enzyme and to calculate its potency (e.g., IC50).

-

Methodology:

-

Source of Enzyme: Recombinant human aromatase or microsomes from human placenta.

-

Substrate: A fluorescent or radiolabeled androgen substrate (e.g., dibenzylfluorescein or [3H]-androstenedione).

-

Incubation: The enzyme, substrate, and varying concentrations of the test compound are incubated together.

-

Detection: The formation of the product (fluorescent resorufin or tritiated water) is measured using a plate reader or liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

-

2. Cell-Based Proliferation Assays

-

Objective: To assess the compound's ability to inhibit the proliferation of estrogen-dependent cancer cells.

-

Methodology:

-

Cell Line: An estrogen receptor-positive (ER+) breast cancer cell line, such as MCF-7 or T-47D.

-

Culture Conditions: Cells are typically cultured in a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Cells are treated with a source of androgen (e.g., testosterone) to allow for endogenous estrogen production, along with varying concentrations of the test compound.

-

Proliferation Measurement: After a set incubation period (e.g., 72-96 hours), cell viability or proliferation is measured using assays like MTT, WST-1, or direct cell counting.

-

Data Analysis: The results are used to determine the compound's GI50 (concentration for 50% growth inhibition).

-

3. In Vivo Tumor Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Methodology:

-

Animal Model: Ovariectomized, immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: ER+ human breast cancer cells (e.g., MCF-7) are implanted, often with a supplemental estrogen pellet to establish tumor growth.

-

Treatment: Once tumors are established, the estrogen pellet is removed, and the animals are treated with an androgen source (e.g., androstenedione) and the test compound (administered orally or via injection).

-

Efficacy Measurement: Tumor volume is measured regularly over the course of the study. At the end of the study, tumors and blood samples can be collected for biomarker analysis (e.g., measuring intratumoral estrogen levels or proliferation markers).

-

| Compound | Target | Assay | Potency | Reference |

| Letrozole | Aromatase | Human Placental Aromatase | IC50: ~1.1 nM | [8] (Implied) |

| Vorozole | Aromatase | Human Placental Aromatase | IC50: 1.38 nM | [10] |

| Vorozole | Aromatase | Rat Ovarian Granulosa Cells | IC50: 0.44 nM | [10] |

Part 2: Emerging Mechanisms of Action for Novel Derivatives

While aromatase inhibition is the most prominent role, the versatility of the this compound scaffold has led to the discovery of derivatives with distinct mechanisms of action.

Prostaglandin E2 Subtype 4 (EP4) Receptor Antagonism

Several studies have identified novel this compound derivatives as potent and selective antagonists of the prostaglandin E2 subtype 4 (EP4) receptor.[11][12]

-

Biological Target and Pathway: The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Activation of the EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates signaling pathways that promote inflammation, vasodilation, and pain sensitization.

-

Mechanism of Action: These derivatives act as competitive antagonists, binding to the EP4 receptor and preventing its activation by PGE2. This blockade of EP4 signaling has shown potent anti-inflammatory and analgesic effects in preclinical models of pain and inflammation.[11]

-